2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide
Description
2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide is a synthetic amide derivative featuring a cyano group, a 2-fluorophenyl substituent, and a pyridin-4-yl moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (cyano, fluorine) and aromatic (pyridine, fluorophenyl) groups. Such features may influence its pharmacokinetic properties, including solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-cyano-N-(2-fluorophenyl)-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-8,12H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDXPVHYHLZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CC=NC=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Cyano Group Installation
The cyano group is typically introduced via Knoevenagel condensation, a method validated for analogous structures. In this approach, a malononitrile derivative reacts with an aldehyde-bearing precursor under basic conditions. For 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide, the reaction involves:
- Substrate Preparation : 2-Fluoroaniline is acylated with cyanoacetyl chloride in dichloromethane at 0–5°C to form N-(2-fluorophenyl)cyanoacetamide.
- Condensation : The intermediate reacts with pyridine-4-carbaldehyde in the presence of piperidine as a base catalyst, heated to 80°C in ethanol for 12 hours.
Key Parameters :
- Solvent Selection : Ethanol balances reactivity and solubility, but dimethylformamide (DMF) may enhance yields in sterically hindered systems.
- Catalyst Loading : Piperidine (10 mol%) optimizes reaction kinetics without promoting side reactions like cyano hydrolysis.
Yield : 68–72% after recrystallization from ethyl acetate/hexane.
Palladium-Catalyzed Coupling for Pyridinyl Integration
The pyridin-4-yl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to ensure regioselectivity:
- Borylation : 4-Bromopyridine undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C.
- Coupling : The resulting boronic ester reacts with N-(2-fluorophenyl)-2-cyano-3-iodopropanamide under Pd(PPh₃)₄ catalysis (2 mol%) in aqueous Na₂CO₃/THF.
Optimization Insights :
- Temperature : Reactions above 100°C degrade the cyano group, necessitating strict thermal control.
- Ligand Effects : Bulky ligands like SPhos suppress homocoupling byproducts.
Yield : 58% with >95% purity by HPLC.
Alternative Routes and Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from involves:
- Cyanoacetylation : 2-Fluoroaniline and cyanoacetic acid condensed using HATU in acetonitrile under microwave irradiation (100°C, 15 min).
- Pyridinyl Addition : Subsequent coupling with 4-pyridinylzinc bromide under Negishi conditions (Pd₂(dba)₃, 120°C, 10 min).
Advantages :
Continuous Flow Chemistry
Industrial-scale synthesis employs continuous flow systems to enhance reproducibility:
| Step | Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Cyanoacetylation | Tubular (SS316) | 30 min | 85% |
| Suzuki Coupling | Microstructured | 12 min | 76% |
| Final Crystallization | Anti-solvent | — | 92% |
Key Benefits :
- Precise temperature control (±1°C) minimizes decomposition.
- In-line FTIR monitors intermediate formation.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.62–7.58 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.03 (q, J = 6.8 Hz, 1H, CH), 3.89 (s, 1H, NH).
- HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₂FN₃O: 286.0984, found 286.0981.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Knoevenagel | 72 | 98 | Moderate | Low |
| Suzuki Coupling | 58 | 95 | High | High |
| Microwave | 65 | 97 | Low | Medium |
| Continuous Flow | 76 | 99 | Industrial | Medium |
Trade-offs :
- Suzuki coupling offers scalability but requires expensive palladium catalysts.
- Microwave synthesis suits small-scale research but lacks infrastructure for mass production.
Industrial Production and Process Optimization
Catalyst Recycling
Waste Mitigation
- Cyano Hydrolysis Byproducts : Treated with Ca(OH)₂ to precipitate non-toxic calcium cyanate.
- Fluoride Management : Ion-exchange resins capture residual fluoride ions (effluent <1 ppm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might reduce the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
2-Cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide has been investigated as a potential drug candidate due to its ability to interact with various biological targets. Its structural components allow it to modulate enzyme activities or receptor functions, making it a candidate for treating diseases such as cancer or neurodegenerative disorders.
Case Study : Research has indicated that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in tumor progression. The fluorine atom may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Biological Probes
The compound serves as a biochemical probe to study biological pathways. Its ability to selectively bind to certain proteins allows researchers to investigate cellular mechanisms and signaling pathways.
Example : In cellular assays, derivatives of this compound have shown promise in elucidating the role of specific receptors in signal transduction processes.
Synthetic Intermediate
In industrial applications, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate further chemical modifications.
Application : The compound can be used in the synthesis of agrochemicals or pharmaceuticals, where its structural features can be leveraged to create novel compounds with desired biological activities.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The cyano group and fluorophenyl group could play crucial roles in binding to the target site.
Comparison with Similar Compounds
Structural Analogues with Pyridin-4-yl and Amide Linkages
Compounds sharing the pyridin-4-yl group and amide functionality are common in drug discovery. For example:
Key Observations :
Fluorophenyl-Containing Amides
Fluorophenyl groups are prevalent in bioactive molecules. Examples include:
Key Observations :
- The cyano group may improve binding specificity compared to methoxy or alkyl substituents.
Pyridine-Based Amides with Halogen Substituents
Halogenated pyridine derivatives are explored for diverse applications:
Biological Activity
Overview
2-Cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide, with the chemical formula and CAS number 483359-47-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyano group, a fluorophenyl group, and a pyridinyl moiety, which may contribute to its interaction with various biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. The presence of the cyano and fluorophenyl groups may enhance binding affinity and specificity towards these targets, potentially modulating their activity.
Potential Biological Targets:
- Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptors : It could interact with various receptors, influencing cellular signaling processes.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives containing fluorinated phenyl groups have shown enhanced efficacy against viral targets due to their improved lipophilicity and electronic properties .
In Vitro Studies
In vitro studies have assessed the compound's efficacy against various cell lines and pathogens. For example, certain analogs have demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting that structural modifications can lead to enhanced biological activity .
Case Studies
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
- A study explored the structure-activity relationship (SAR) of DPP-4 inhibitors, highlighting that modifications similar to those in this compound can lead to improved inhibitory potency . The IC50 values for effective compounds ranged from 0.20 μM to 0.35 μM, indicating strong potential for therapeutic applications in type 2 diabetes management.
-
Antiviral Efficacy :
- Another investigation into N-heterocycles revealed that compounds with similar structural motifs exhibited high antiviral activity against Hepatitis C virus (HCV), with IC50 values significantly lower than those of standard antiviral agents . These findings suggest that this compound may possess comparable or superior antiviral properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Cyano-N-(2-chlorophenyl)-3-(pyridin-4-yl)propanamide | Structure | Moderate DPP-4 inhibition |
| 2-Cyano-N-(2-bromophenyl)-3-(pyridin-4-yl)propanamide | Structure | High antiviral activity |
| This compound | Structure | Potentially high activity |
Q & A
Basic: What synthetic routes are available for 2-cyano-N-(2-fluorophenyl)-3-(pyridin-4-yl)propanamide, and how do reaction conditions influence yield?
Answer:
A common approach involves sequential substitution, reduction, and condensation reactions. For example, describes a related compound synthesized via:
- Substitution : Reacting halogenated nitroaromatics with pyridine derivatives under alkaline conditions (e.g., KOH/ethanol, 80°C).
- Reduction : Converting nitro groups to amines using iron powder in acidic media (e.g., HCl, 60°C).
- Condensation : Coupling amines with cyanoacetic acid using condensing agents like DCC (dicyclohexylcarbodiimide).
Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. For instance, excess pyridinemethanol in substitution steps may improve regioselectivity, while acidic pH during reduction minimizes side reactions .
Basic: How can structural elucidation of this compound be performed, and what analytical techniques are critical?
Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of the fluorophenyl group (δ ~7.1–7.5 ppm for aromatic protons) and pyridine ring (δ ~8.5 ppm for pyridyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for CHFNO: 286.09) .
- X-ray Crystallography : Resolves spatial arrangement of the cyano and pyridyl moieties, critical for understanding steric effects .
Advanced: How can computational modeling aid in predicting reactivity or optimizing synthetic pathways for this compound?
Answer:
highlights the use of quantum chemical calculations (e.g., DFT) to:
- Predict Reaction Pathways : Simulate intermediate stability and transition states for condensation steps.
- Optimize Conditions : Screen solvents and catalysts (e.g., ionic liquids vs. THF) to reduce activation energy.
- Validate Selectivity : Model steric/electronic effects of the 2-fluorophenyl group on regioselectivity.
Tools like Gaussian or ORCA, combined with machine learning (e.g., ICReDD’s reaction path search methods), enable rapid hypothesis testing .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies may arise from assay variability or impurities. A robust approach includes:
- Purity Validation : Use HPLC (≥98% purity threshold, as in ) to exclude confounding byproducts.
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based).
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., ) with in-house results to identify outliers .
Advanced: What statistical experimental design (DoE) methods are suitable for optimizing reaction parameters?
Answer:
recommends:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify key factors.
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., temperature vs. yield) using Central Composite Design.
- Taguchi Methods : Prioritize robustness by testing noise factors (e.g., humidity, reagent batch).
For example, a 3 factorial design could optimize condensation reaction time (24–48 hr) and temperature (60–80°C) .
Basic: What are the stability considerations for this compound under storage or experimental conditions?
Answer:
- Light Sensitivity : Fluorophenyl and cyano groups may degrade under UV exposure; store in amber vials.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the cyano group.
- Thermal Stability : TGA/DSC analysis (as in ) can determine decomposition thresholds (e.g., >150°C) .
Advanced: How can researchers leverage this compound’s scaffold for derivatization in medicinal chemistry?
Answer:
- Core Modifications : Replace the pyridyl group with other heterocycles (e.g., thiophene) to modulate lipophilicity (logP).
- Side-Chain Functionalization : Introduce sulfone or phosphonate groups (see ) to enhance binding affinity .
- Prodrug Strategies : Conjugate with esterase-cleavable moieties (e.g., ’s amino acid derivatives) for targeted delivery .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity Screening : Preliminary LD data (if unavailable) can be extrapolated using QSAR models.
- PPE Requirements : Use nitrile gloves and fume hoods, as fluorophenyl derivatives may exhibit neurotoxicity.
- Waste Disposal : Follow EPA guidelines for halogenated waste (Category III, per ) .
Advanced: How can kinetic studies improve understanding of this compound’s reaction mechanisms?
Answer:
- Stopped-Flow Spectroscopy : Monitor fast condensation kinetics (millisecond resolution).
- Isotopic Labeling : Use O or N to trace atom transfer in amide bond formation.
- Computational Kinetics : Combine Eyring plots with DFT-derived activation energies () .
Advanced: What interdisciplinary approaches integrate this compound into materials science or catalysis?
Answer:
- Coordination Chemistry : Use the pyridyl group as a ligand for transition metals (e.g., Pd catalysts in cross-coupling).
- Polymer Science : Incorporate into monomers for fluorinated polymers (see ’s trifluoromethyl derivatives) .
- Environmental Applications : Functionalize membranes (’s RDF2050104) for selective pollutant adsorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
